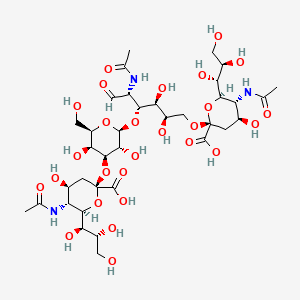
Disialosyl galactosyl globoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disialosyl galactosyl globoside, also known as DSGG, belongs to the class of organic compounds known as n-acylneuraminic acids. These are neuraminic acids carrying an N-acyl substituent. This compound is soluble (in water) and a moderately acidic compound (based on its pKa).
Wissenschaftliche Forschungsanwendungen
Cancer Diagnostics
Tumor-Associated Antigen
Disialosyl galactosyl globoside is recognized as a tumor-associated antigen, particularly in renal cell carcinoma (RCC). Studies have shown that DSGG mediates the adhesion of RCC cells to lung tissue, potentially facilitating metastasis. The expression of DSGG is significantly elevated in patients with hepatocellular carcinoma (HCC), distinguishing them from those with chronic liver disease (CLD) .
Biomarker Potential
Research indicates that anti-DSGG antibodies can serve as biomarkers for various cancers. For instance, the presence of these antibodies has been linked to chronic idiopathic ataxic neuropathy, suggesting a broader role in cancer immunology . Furthermore, DSGG's expression correlates with metastatic behavior in cancers, making it a candidate for targeted diagnostic approaches .
Therapeutic Applications
Monoclonal Antibodies
Monoclonal antibodies targeting DSGG have been developed for potential therapeutic use. For example, the antibody FH7 can be conjugated with radionuclides or antitumor drugs for targeted delivery to cancer cells expressing DSGG. This approach aims to enhance the specificity and efficacy of cancer treatments .
Adhesion Molecule Role
DSGG acts as an adhesion molecule, which may be exploited to develop therapies aimed at preventing cancer cell metastasis. By blocking DSGG interactions with its receptors, it may be possible to inhibit the spread of cancer cells to distant organs .
Mechanistic Insights
Cellular Interactions
Studies have demonstrated that DSGG interacts with specific receptors that mediate cell adhesion and signaling pathways involved in tumor progression. Understanding these mechanisms can lead to novel therapeutic strategies targeting these interactions .
Case Studies and Research Findings
Eigenschaften
CAS-Nummer |
71764-07-3 |
|---|---|
Molekularformel |
C36H59N3O27 |
Molekulargewicht |
965.9 g/mol |
IUPAC-Name |
(2R,4S,5R,6R)-5-acetamido-2-[(2R,3S,4R,5R)-5-acetamido-4-[(2R,3R,4S,5S,6R)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroxy-6-oxohexoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C36H59N3O27/c1-11(44)37-14(6-40)28(25(54)19(51)10-61-35(33(57)58)4-15(47)21(38-12(2)45)29(64-35)23(52)17(49)7-41)63-32-27(56)31(26(55)20(9-43)62-32)66-36(34(59)60)5-16(48)22(39-13(3)46)30(65-36)24(53)18(50)8-42/h6,14-32,41-43,47-56H,4-5,7-10H2,1-3H3,(H,37,44)(H,38,45)(H,39,46)(H,57,58)(H,59,60)/t14-,15-,16-,17+,18+,19+,20+,21+,22+,23+,24+,25-,26-,27+,28+,29+,30+,31-,32-,35+,36-/m0/s1 |
InChI-Schlüssel |
SKJCZIMWAATHMG-CZYIXMLQSA-N |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC(C(C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@H]([C@@H]([C@@H]([C@H](C=O)NC(=O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O |
Kanonische SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC(C(C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O |
Key on ui other cas no. |
71764-07-3 |
Physikalische Beschreibung |
Solid |
Synonyme |
disialosyl galactosyl globoside disialylgalactosylgloboside DSGG NeuAcalpha2-3Galbeta1-3(NeuAcalpha2-6)GalNAc |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















